molecular formula C24H21ClN2O3 B11419849 N-(4-chlorophenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

N-(4-chlorophenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

Cat. No.: B11419849
M. Wt: 420.9 g/mol
InChI Key: CPXQMCOXMAZFDU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a dioxo-hexahydro-methanoisoindolyl moiety, and a phenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoindole Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

    Introduction of the Chlorophenyl Group: This step might involve a nucleophilic substitution reaction where a chlorophenyl halide reacts with an amine.

    Formation of the Amide Bond: This can be done through an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or an ester).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: Halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as amines, alcohols, or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. For example, it might inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylpropanamide: A closely related compound with a similar structure but different stereochemistry.

    N-(4-chlorophenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-3-phenylbutanamide: A compound with an additional carbon in the side chain.

Uniqueness

N-(4-chlorophenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21ClN2O3

Molecular Weight

420.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide

InChI

InChI=1S/C24H21ClN2O3/c25-17-8-10-18(11-9-17)26-22(28)19(12-14-4-2-1-3-5-14)27-23(29)20-15-6-7-16(13-15)21(20)24(27)30/h1-11,15-16,19-21H,12-13H2,(H,26,28)

InChI Key

CPXQMCOXMAZFDU-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C(CC4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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